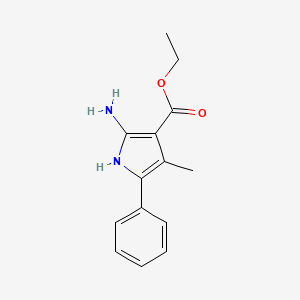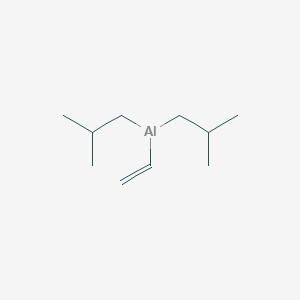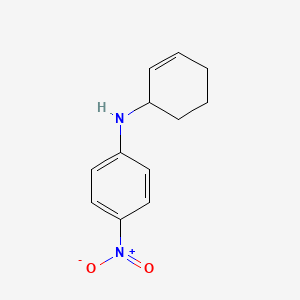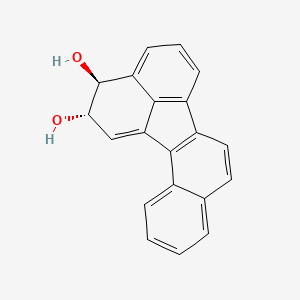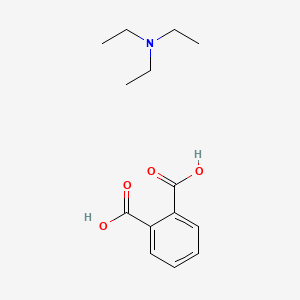
N,N-diethylethanamine;phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;phthalic acid is a compound that combines the properties of an amine and a carboxylic acid derivative N,N-diethylethanamine is a tertiary amine, while phthalic acid is a dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the alkylation of diethylamine with ethyl halides under basic conditions. Phthalic acid can be prepared by the oxidation of naphthalene or ortho-xylene using strong oxidizing agents like potassium permanganate or nitric acid .
Industrial Production Methods
Industrial production of N,N-diethylethanamine involves the reaction of diethylamine with ethyl chloride in the presence of a base such as sodium hydroxide. Phthalic acid is produced on a large scale by the catalytic oxidation of ortho-xylene in the presence of a vanadium pentoxide catalyst .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Phthalic acid undergoes reactions such as:
Esterification: Reacts with alcohols to form phthalate esters.
Amidation: Reacts with amines to form phthalimides.
Dehydration: Forms phthalic anhydride upon heating.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and bases like sodium hydroxide.
Major Products
N,N-diethylacetamide: from oxidation.
Diethylamine: from reduction.
Quaternary ammonium salts: from substitution reactions.
Scientific Research Applications
N,N-diethylethanamine;phthalic acid has various applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;phthalic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity due to the presence of methyl groups instead of ethyl groups.
Phthalic anhydride: A derivative of phthalic acid with similar reactivity but different physical properties due to the absence of water molecules.
Uniqueness
N,N-diethylethanamine;phthalic acid is unique due to its combination of amine and carboxylic acid functionalities, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules.
Properties
CAS No. |
103083-67-6 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N,N-diethylethanamine;phthalic acid |
InChI |
InChI=1S/C8H6O4.C6H15N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10)(H,11,12);4-6H2,1-3H3 |
InChI Key |
JLIOOYQWWAUHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)

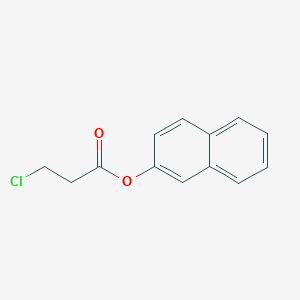
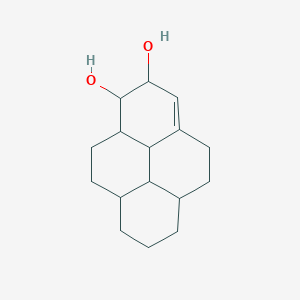
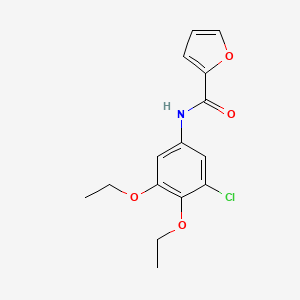
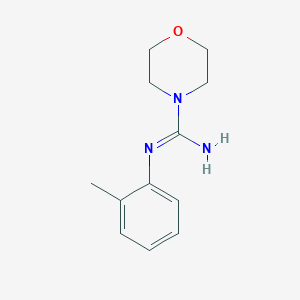

![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
